Cas no 5413-66-1 (Butanedioic acid,2-(pentylthio)-)
5413-66-1 structure
Product Name:Butanedioic acid,2-(pentylthio)-
CAS No:5413-66-1
MF:C9H16O4S
MW:220.285942077637
CID:381535
PubChem ID:222225
Update Time:2025-04-19
Butanedioic acid,2-(pentylthio)- Chemical and Physical Properties
Names and Identifiers
-
- Butanedioic acid,2-(pentylthio)-
- 2-pentylsulfanylbutanedioic acid
- (+-)-Pentylmercapto-bernsteinsaeure
- (+-)-pentylsulfanyl-succinic acid
- 2-(n-Pentylthio)-bernsteinsaeure
- 2-(pentylsulfanyl)butanedioic acid
- AC1L5BHN
- AC1Q5SXI
- CTK4J9732
- NSC48910
- NSC7800
- Pentyl-(1)-mercapto-bernsteinsaeure
- DTXSID00278505
- NSC-48910
- 2-(pentylsulfanyl)succinic acid
- NSC-7800
- SCHEMBL11941045
- 5413-66-1
-
- Inchi: 1S/C9H16O4S/c1-2-3-4-5-14-7(9(12)13)6-8(10)11/h7H,2-6H2,1H3,(H,10,11)(H,12,13)
- InChI Key: HQYPQYPNUGRPSM-UHFFFAOYSA-N
- SMILES: S(C(C(=O)O)CC(=O)O)CCCCC
Computed Properties
- Exact Mass: 220.07698
- Monoisotopic Mass: 220.07693016g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 8
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 99.9Ų
Experimental Properties
- PSA: 74.6
Butanedioic acid,2-(pentylthio)- Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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